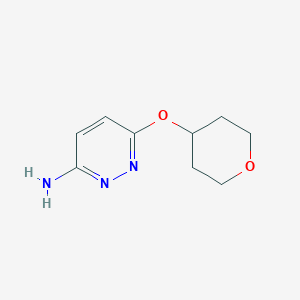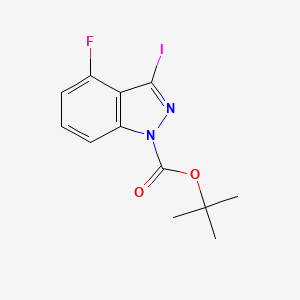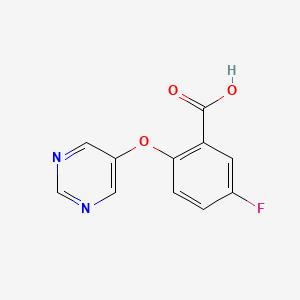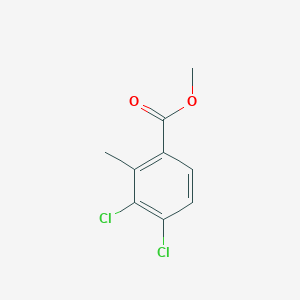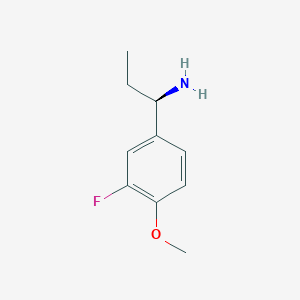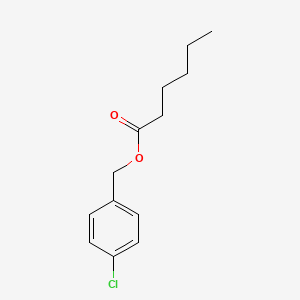
4-Chlorobenzyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzyl hexanoate is an organic compound with the molecular formula C13H17ClO2 It is an ester formed from 4-chlorobenzyl alcohol and hexanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzyl hexanoate typically involves the esterification of 4-chlorobenzyl alcohol with hexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, minimizing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobenzyl hexanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The chlorine atom on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid and hexanoic acid.
Reduction: 4-Chlorobenzyl alcohol and hexanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chlorobenzyl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-chlorobenzyl hexanoate involves its interaction with esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved, releasing 4-chlorobenzyl alcohol and hexanoic acid. This hydrolysis reaction is crucial in various biological processes and can be exploited in drug delivery systems to release active pharmaceutical ingredients in a controlled manner.
Comparaison Avec Des Composés Similaires
4-Chlorobenzyl acetate: An ester formed from 4-chlorobenzyl alcohol and acetic acid.
4-Chlorobenzyl butyrate: An ester formed from 4-chlorobenzyl alcohol and butyric acid.
4-Chlorobenzyl propionate: An ester formed from 4-chlorobenzyl alcohol and propionic acid.
Comparison: 4-Chlorobenzyl hexanoate is unique due to its longer carbon chain compared to similar esters like 4-chlorobenzyl acetate and 4-chlorobenzyl butyrate. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Additionally, the hexanoate ester may exhibit different biological activities and applications compared to its shorter-chain counterparts.
Propriétés
Numéro CAS |
30692-70-7 |
|---|---|
Formule moléculaire |
C13H17ClO2 |
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl hexanoate |
InChI |
InChI=1S/C13H17ClO2/c1-2-3-4-5-13(15)16-10-11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
Clé InChI |
QZFQNKCPEWCYII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
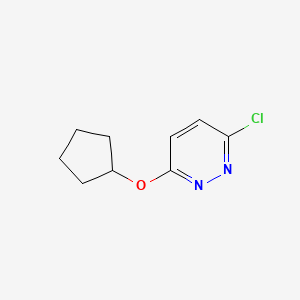
dimethyl-](/img/structure/B13989057.png)

![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
